Malate

Malolactic Fermentation Stereospecificity Food Microbiology

Why settle for generic acidulants? Malate, the ionized form of malic acid, offers enantiomer-specific performance. L-Malate is the exclusive substrate for rapid malolactic fermentation in winemaking, while D-malate remains unmetabolized. In silage, only L- and DL-malic acid boost lactic acid production. Its smooth, lingering sourness masks high-intensity sweetener aftertaste. With 558 g/L water solubility and low hygroscopicity, it excels in effervescent tablets and mouthwashes. Specify the correct enantiomer to avoid stability, flavor, or bioavailability failures.

Molecular Formula C4H4O5-2
Molecular Weight 132.07 g/mol
CAS No. 149-61-1
Cat. No. B086768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalate
CAS149-61-1
Synonymscalcium (hydroxy-1-malate) hexahydrate
malate
malic acid
malic acid, (R)-isomer
malic acid, calcium salt, (1:1), (S)-isomer
malic acid, disodium salt
malic acid, disodium salt, (R)-isomer
malic acid, disodium salt, (S)-isomer
malic acid, magnesium salt (2:1)
malic acid, monopotassium salt, (+-)-isomer
malic acid, potassium salt, (R)-isomer
malic acid, sodium salt, (+-)-isome
Molecular FormulaC4H4O5-2
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2
InChIKeyBJEPYKJPYRNKOW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malate (CAS 149-61-1) - Industrial Procurement & Scientific Selection Overview


Malate, the ionized form of malic acid (2-hydroxybutanedioic acid), is a C4-dicarboxylic acid central to cellular metabolism and widely employed as a food acidulant, pharmaceutical excipient, and industrial intermediate [1]. It exists as two stereoisomers, L- and D-malate, though only the L-form occurs naturally [2]. Synthetic production yields DL-malate, a racemic mixture [3]. This compound's physicochemical profile—high water solubility (558 g/L at 20°C), moderate acidity (pKa₁ 3.40, pKa₂ 5.20), and chiral properties—defines its utility across diverse applications [1].

Why Generic Acidulant Substitution Fails for Malate (CAS 149-61-1)


Simple substitution among dicarboxylic acids (e.g., citric, fumaric, succinic) is not chemically or functionally valid. Critical differentiators include enantiomer-specific metabolic activity, solubility in aqueous and organic media, sensory profile (sourness onset and duration), chelation strength, and hygroscopicity. For instance, L-malate is rapidly metabolized in vivo whereas D-malate is excreted unchanged [1], and fumaric acid's limited water solubility precludes its use in certain liquid formulations [2]. Thus, generic replacement risks compromised product stability, altered flavor profiles, or reduced bioavailability.

Quantitative Differentiation Evidence for Malate (CAS 149-61-1) vs. Comparator Acids


Enantiomer-Specific Metabolic Rate in Lactic Acid Bacteria (MLF Kinetics)

In Lactobacillus collinoides, the malolactic enzyme exhibits clear stereospecificity. L-Malic acid supports a significantly higher fermentation rate than D-malic acid or the racemic DL-mixture under identical conditions [1].

Malolactic Fermentation Stereospecificity Food Microbiology

Silage Fermentation Quality: DL-Malic Acid Outperforms D-Isomer

In alfalfa silage, DL-malic acid and L-malic acid are significantly more effective fermentation aids than D-malic acid, as demonstrated by higher lactic acid production and improved silage quality [1].

Animal Feed Silage Additive Fermentation Optimization

Ternary Solubility and Phase Behavior: DL-Malic Acid vs. Fumaric Acid

DL-Malic acid exhibits fundamentally different solid-liquid equilibrium behavior than fumaric acid in aqueous systems. Ternary phase diagrams reveal that fumaric acid's crystalline region is significantly larger than that of DL-malic acid across all studied temperatures .

Crystallization Solid-Liquid Equilibrium Process Engineering

Sourness Profile Differentiation: Malic Acid vs. Citric Acid in Beverages

In fruit-flavored beverages, malic acid provides a more prolonged sour sensation compared to citric acid, despite having a higher pH. This results in a smoother, more true-to-fruit flavor roundness, whereas citric acid delivers a sharper, more immediate burst [1].

Flavor Chemistry Sensory Science Beverage Formulation

Hygroscopicity and Melting Point: Malic Acid vs. Citric and Tartaric Acids

Malic acid possesses lower hygroscopicity than citric or tartaric acid, and a lower melting point, facilitating easier incorporation into molten confections and improving shelf stability in dry blends .

Confectionery Processing Physical Properties Solid Formulation

High-Value Application Scenarios for Malate (CAS 149-61-1) Based on Differentiated Evidence


Wine and Cider Deacidification via Malolactic Fermentation

L-Malate is the exclusive substrate for efficient malolactic fermentation (MLF) by lactic acid bacteria. Studies show L-malic acid supports significantly faster MLF than D-malic acid or racemic mixtures [1]. Winemakers requiring controlled deacidification must select L-malic acid or L-malate salts; D-malate or racemic DL-malate will not undergo fermentation and may accumulate, altering flavor and stability [1].

High-Quality Alfalfa and Forage Silage Preservation

For optimal silage fermentation, DL-malic acid at 0.6% fresh weight significantly increases lactic acid production and improves overall fermentation quality compared to D-malic acid or untreated controls [1]. L-malic acid shows comparable efficacy, but D-malic acid is ineffective [1]. Feed manufacturers should specify DL-malic or L-malic acid in additive formulations; D-malic acid offers no value in this application.

Authentic Fruit-Flavored Beverages and Confectionery

Malic acid delivers a smooth, lingering sourness and true-to-fruit flavor roundness, in contrast to citric acid's sharp burst [1]. It also effectively masks the aftertaste of high-intensity sweeteners [1]. Its lower hygroscopicity and melting point facilitate dry blending and molten confection processing [2]. Formulators aiming for premium fruit authenticity or improved sweetener synergy should prioritize malic acid over citric or tartaric acids.

Pharmaceutical Effervescent Tablets and Oral Care Formulations

Malic acid's high water solubility (558 g/L at 20°C) [1] and lower hygroscopicity relative to citric acid [2] make it an ideal acid source in effervescent systems (e.g., antacids, vitamin C tablets) and mouthwashes. It provides rapid dissolution and pleasant tartness while minimizing moisture-related degradation during storage. Procurement specifications should verify acid purity and moisture content to ensure consistent effervescence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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